Calebassine

Vue d'ensemble

Description

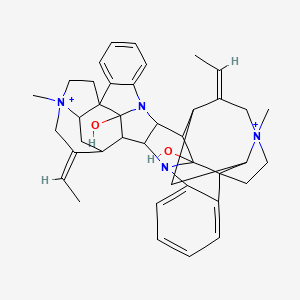

Calebassine is a natural product extracted from the seeds of Strychnos nux-vomica Linn . It is a type of compound known as alkaloids . It has a molecular formula of C42H52N4O2 and a molecular weight of 644.9 g/mol .

Synthesis Analysis

Calebassine is prepared from cucurbitacin, polyethanediol 6000, polyethanediol 400, and alcohol as cooler . The preparation method involves a dosage changing form on the basis of a cucurbitacin sheet .Molecular Structure Analysis

The molecular structure of Calebassine is consistent with its formula C42H52N4O2 .Physical And Chemical Properties Analysis

Calebassine is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique

Neuromuscular Blocking Agent

Calebassine has been identified as a competitive neuromuscular blocking agent . This application is significant in the field of anesthesia, where such agents are used to induce muscle relaxation during surgical procedures. The competitive nature of Calebassine suggests that it can be reversed or antagonized, which is crucial for patient safety and recovery .

Mdm2/MdmX Inhibition

Research has shown that Calebassine acts as an inhibitor of Mdm2/MdmX , proteins involved in tumor formation and cancer progression. By inhibiting these proteins, Calebassine may contribute to the development of new cancer therapies, particularly in cases where the p53 tumor suppressor pathway is affected .

Functional Carbohydrates Production

Calebassine may play a role in the enzymatic production of functional carbohydrates. These carbohydrates have additional nutritional value and health-promoting effects, such as prebiotic actions. Enzymes involved in the synthesis of rare sugars, which have potential applications in the health food industry, could be derived from Calebassine-related research .

Pharmacological Research

The pharmacological properties of Calebassine, particularly its curarizing effects, make it a subject of interest in pharmacological research. Studies on its chemical structure and pharmacological properties could lead to the development of new drugs with improved efficacy and safety profiles .

Remote Sensing and Scientific Research

While not directly related to Calebassine, the field of remote sensing and scientific research often utilizes unmanned aircraft systems (UAS) that could be employed to study the ecological and environmental aspects of the plants from which Calebassine is derived. This application could provide valuable data for conservation and sustainable use of these plant species .

Enzymatic Characterization and Molecular Modification

Calebassine-related research includes the characterization of enzymes and their molecular modification. This is crucial for understanding the catalytic mechanisms of enzymes and improving industrial applications in the production of functional carbohydrates and other biomolecules .

Safety and Hazards

Mécanisme D'action

- The histamine H1 receptor is involved in various physiological processes, including increased capillary permeability, vasodilation, and smooth muscle constriction .

- These symptoms include sneezing, rhinorrhea, pruritus (itching), and excessive tearing (acrimation) .

- The affected pathways include those related to histamine-mediated responses. By inhibiting histamine’s effects, Clemastine disrupts the formation of edema, the “flare” and “itch” response, and gastrointestinal and respiratory smooth muscle constriction .

- At the molecular and cellular levels, Clemastine’s action leads to reduced histamine-mediated responses, alleviating symptoms associated with allergic rhinitis and skin conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Clemastine is well-absorbed after oral administration. It crosses the blood-brain barrier, leading to its sedative effects. Clemastine undergoes hepatic metabolism. The compound is excreted primarily in urine. Its pharmacokinetic properties influence its bioavailability .

Result of Action

Action Environment

Propriétés

IUPAC Name |

(28E,38E)-28,38-di(ethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniadodecacyclo[25.5.2.211,14.11,26.110,17.02,7.09,25.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,18,20,22-hexaene-35,36-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N4O2/c1-5-23-21-43(3)17-15-37-27-11-7-10-14-30(27)42-36-34-26-20-32-38(16-18-44(32,4)22-24(26)6-2)28-12-8-9-13-29(28)41(40(34,38)46)35(36)33(39(37,42)45)25(23)19-31(37)43/h5-14,25-26,31-36,45-46H,15-22H2,1-4H3/q+2/b23-5-,24-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWCEUHZKLPKRE-XIBKSJEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C5C3(N(C6C5N7C8=CC=CC=C8C91C7(C6C2CC9[N+](CC1)(CC2=CC)C)O)C1=CC=CC=C41)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2C3C4(N(C5=CC=CC=C5C46C(C2)[N+](C1)(CC6)C)C7C3N8C9(C7C1/C(=C\C)/C[N+]2(C(C9(C3=CC=CC=C83)CC2)C1)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N4O2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-Calebassine | |

CAS RN |

7257-29-6 | |

| Record name | C-Calebassine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007257296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

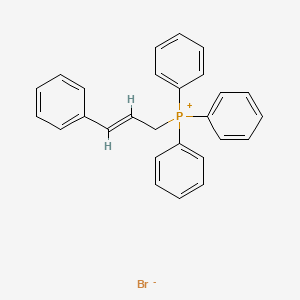

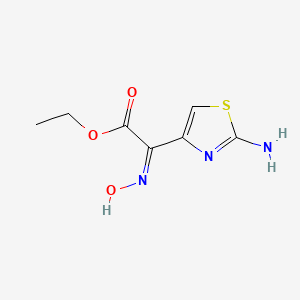

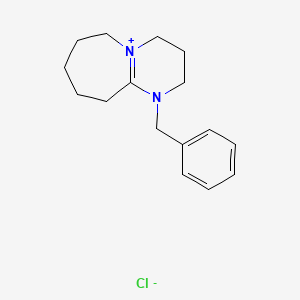

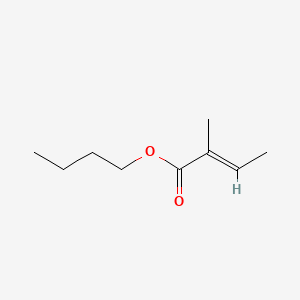

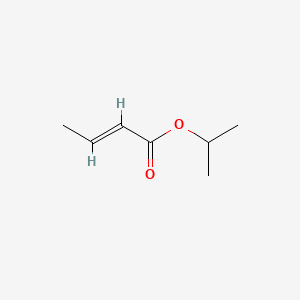

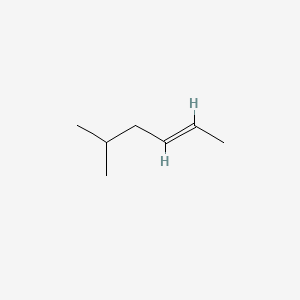

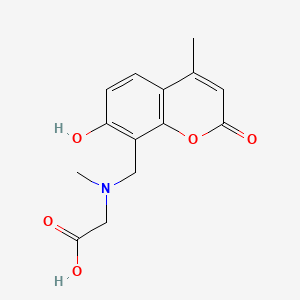

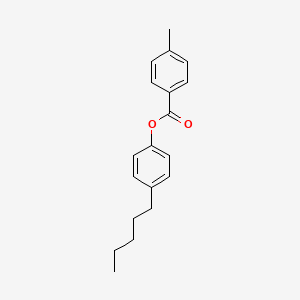

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.